4,6-Dichloropyridin-3-amine
Overview
Description
4,6-Dichloropyridin-3-amine is an organic amine compound with the molecular formula C5H4Cl2N2. It is primarily used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals . The compound is characterized by the presence of two chlorine atoms and an amino group attached to a pyridine ring, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloropyridin-3-amine can be synthesized through several methods. One common approach involves the chlorination of 3-aminopyridine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 4 and 6 positions of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form different amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and dimethylformamide are commonly used.
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substituted pyridines
- Nitro and nitroso derivatives
- Reduced amine derivatives
Scientific Research Applications
4,6-Dichloropyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloropyridin-3-amine depends on its specific application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. The compound’s chlorine atoms and amino group allow for versatile modifications, enabling the design of molecules with desired biological activities .
Comparison with Similar Compounds
- 2,4,6-Trichloropyridine
- 4-Amino-2,6-dichloropyridine
- 3,5-Dichloroaniline
Comparison: 4,6-Dichloropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. Compared to 2,4,6-Trichloropyridine, it has one less chlorine atom, making it less reactive in certain substitution reactions. 4-Amino-2,6-dichloropyridine, on the other hand, has an additional amino group, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
4,6-dichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGVTWONYOCYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344286 | |
Record name | 4,6-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-93-9 | |
Record name | 4,6-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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